6-Chloro-2-(trifluoromethyl)nicotinonitrile

Description

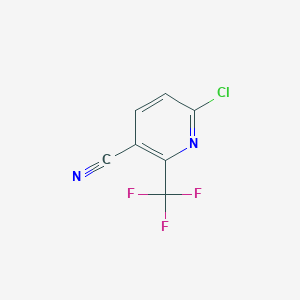

6-Chloro-2-(trifluoromethyl)nicotinonitrile (CAS: 386704-06-9) is a halogenated nicotinonitrile derivative with a pyridine core substituted at positions 2 and 6 by a trifluoromethyl (-CF₃) group and a chlorine atom, respectively. Its molecular formula is C₇H₃ClF₃N₂, and it has a molecular weight of 206.55 g/mol . The compound is commercially available in high purity (≥96%) and is utilized in diverse applications, including:

- Pharmaceutical intermediates: As a precursor for antibiotics and antiviral agents .

- Fluorescent probes: Due to the electron-withdrawing -CF₃ and nitrile groups, which influence photophysical properties .

- Agrochemical research: As a building block for pesticides and herbicides .

The compound’s stability and reactivity stem from its halogen and trifluoromethyl substituents, which enhance lipophilicity and metabolic resistance .

Properties

IUPAC Name |

6-chloro-2-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3N2/c8-5-2-1-4(3-12)6(13-5)7(9,10)11/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNOOOWSRQHMRAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C#N)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Chloro-2-(trifluoromethyl)nicotinonitrile can be synthesized through a multi-step process. One common method involves the reaction of 2-fluoroethyl acetate with trifluoromethyl cyanide to produce 2-(trifluoromethyl)acetonitrile. This intermediate is then subjected to chlorination to yield this compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process often includes the use of inert gases like nitrogen or argon to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Hydrolysis: The nitrile group can be hydrolyzed to form corresponding carboxylic acids.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of various substituted nicotinonitriles.

Oxidation: Production of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Scientific Research Applications

Chemistry

6-Chloro-2-(trifluoromethyl)nicotinonitrile serves as an intermediate in the synthesis of more complex organic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable in organic synthesis.

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form corresponding oxides. |

| Reduction | Can be reduced to different forms using hydrogen gas. |

| Substitution | Chlorine can be substituted with other functional groups. |

Biological Applications

Research indicates that this compound interacts with biological systems, potentially influencing various metabolic pathways. Studies have shown that it can modulate enzyme activity and affect cellular processes, making it a candidate for further investigation in medicinal chemistry.

Case Study: Biochemical Effects

- Study Focus: Investigating the interaction of this compound with metabolic enzymes.

- Findings: The compound was found to inhibit certain enzymes involved in metabolic pathways, suggesting potential therapeutic applications.

Medicinal Chemistry

The compound is being explored for its potential therapeutic properties, including:

- Anti-inflammatory Activities: Investigations into its effects on inflammatory pathways.

- Antimicrobial Properties: Studies suggest it may exhibit activity against various pathogens.

Case Study: Therapeutic Potential

- Research Objective: Assessing the antimicrobial efficacy of this compound against specific bacterial strains.

- Results: Preliminary results indicate moderate antimicrobial activity, warranting further exploration.

Industrial Applications

In addition to its roles in research and medicine, this compound is utilized in the development of agrochemicals and pharmaceuticals. Its unique properties make it suitable for formulating new products that require specific chemical characteristics.

Mechanism of Action

The mechanism of action of 6-chloro-2-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The position and nature of substituents on the pyridine ring significantly alter the compound’s properties. Below is a comparative analysis of key analogs:

Key Observations:

- Electron-withdrawing groups (-CF₃, -CN) : Enhance fluorescence quantum yield but reduce solubility in polar solvents .

- Chlorine addition : Increases molecular weight and lipophilicity, favoring membrane permeability in bioactive compounds .

- Amino or hydroxy groups: Introduce hydrogen-bonding sites, improving water solubility and biological target interactions .

Photophysical and Fluorescence Properties

A study on 2-oxonicotinonitriles () revealed that substituents at position 4 of the pyridine ring modulate absorption and emission spectra. For example:

- This compound exhibits a broad absorption band at 290–320 nm in acetonitrile, with weak fluorescence due to intramolecular charge transfer (ICT) from the electron-rich pyridine to the nitrile group .

- 6-(Trifluoromethyl)nicotinonitrile (lacking Cl) shows a redshifted emission (λem = 410 nm) in non-polar solvents, attributed to reduced ICT quenching .

Biological Activity

6-Chloro-2-(trifluoromethyl)nicotinonitrile is a heterocyclic compound with notable biological activities, particularly in the fields of agrochemicals and pharmaceuticals. This article provides a comprehensive overview of its biological properties, including its potential applications and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a unique combination of a chlorinated aromatic system and a trifluoromethyl group, which enhances its reactivity and biological activity. Its molecular formula is C₇H₃ClF₃N₂, with a molecular weight of approximately 225.55 g/mol. The presence of both the nitrile and trifluoromethyl groups contributes to its significant biological effects.

Insecticidal Properties

Preliminary studies indicate that this compound exhibits insecticidal activity, particularly against various agricultural pests. This is attributed to its ability to disrupt physiological functions in insects, potentially through interference with neurotransmitter systems or metabolic pathways. The compound's structural features allow it to act effectively as an insecticide, similar to other nicotinonitriles used in pest control.

Medicinal Chemistry Potential

There are indications that this compound may serve as a lead compound in medicinal chemistry due to its ability to inhibit specific biological pathways. Its interactions with enzymes or receptors involved in metabolic processes could lead to therapeutic applications, although detailed studies are still required to elucidate these mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₇H₃ClF₃N₂ | Insecticidal properties; potential AChE/BChE inhibitor |

| 2-Chloro-6-(trifluoromethyl)pyridine | C₆H₄ClF₃N | Used in agrochemicals; lacks nitrile group |

| 2-Trifluoromethylpyridine | C₆H₄F₃N | Broader applications in pharmaceuticals; no chlorine |

| 6-Fluoro-2-nicotinonitrile | C₇H₄FN₂ | Different biological activity; lacks chlorine and trifluoromethyl |

Future Directions

Research into this compound should focus on:

- Mechanistic Studies : Detailed investigations into how this compound interacts with biological targets will elucidate its potential as an insecticide and medicinal agent.

- Synthesis Optimization : Developing more efficient synthetic routes could enhance availability for research purposes.

- Ecotoxicological Impact : Understanding the environmental impact of this compound is crucial for its application in agriculture.

Q & A

Q. Basic

- NMR spectroscopy : ¹⁹F NMR confirms the CF₃ group’s presence (δ ≈ -60 to -65 ppm), while ¹H NMR identifies aromatic protons (δ 7.5–8.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 221.0 (C₇H₂ClF₃N₂⁺) .

- Computational modeling : Density Functional Theory (DFT) predicts bond angles and charge distribution, aiding in reaction mechanism validation .

How can reaction conditions be optimized for derivatizing this compound into bioactive analogs?

Advanced

Optimization requires balancing solvent polarity, temperature, and nucleophile strength. A comparative study highlights:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Piperidine | DMF, 80°C, 12 h | 2-(Piperidin-1-yl)-5-[3-(CF₃)phenyl]nicotinonitrile | 72% |

| Sodium methoxide | EtOH, reflux, 6 h | 2-Methoxy-5-[3-(CF₃)phenyl]nicotinonitrile | 65% |

Higher yields in DMF correlate with its high polarity, which stabilizes charged intermediates .

What role does computational reaction design play in accelerating the development of novel derivatives?

Advanced

The ICReDD framework integrates quantum chemical calculations and experimental data to predict viable reaction pathways. For example:

- Reaction path searches identify low-energy intermediates for chloro displacement.

- Machine learning analyzes historical yield data to recommend optimal solvent/reagent combinations, reducing trial-and-error experimentation .

How should researchers address contradictions in reported yields for similar NAS reactions?

Advanced

Discrepancies often arise from impurities in starting materials or unaccounted side reactions. For example:

- A reported 91% yield using POCl₃/tetramethylammonium chloride may decline to 72% in scaled-up syntheses due to heat transfer inefficiencies.

- Mitigation strategies :

What mechanistic insights explain the compound's potential bioactivity in antimicrobial assays?

Advanced

Preliminary studies suggest the CF₃ group enhances membrane permeability, while the nitrile moiety interacts with bacterial enzymes (e.g., dihydrofolate reductase). Molecular docking simulations reveal strong binding affinity (ΔG = -9.2 kcal/mol) to the enzyme’s active site, comparable to known inhibitors like trimethoprim .

How do structural analogs of this compound compare in reactivity and bioactivity?

Q. Advanced

| Analog | Substituent | Key Difference |

|---|---|---|

| 6-Chloro-3-(CF₃)picolinonitrile | Cl at position 6 | Reduced steric hindrance for NAS |

| 4-Chloro-2-(CF₃)nicotinic acid | COOH instead of CN | Enhanced solubility but lower enzyme affinity |

The nitrile group in the parent compound provides superior electronic activation for NAS compared to carboxylate analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.